molecular formula C10H20N2O B13167384 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B13167384
M. Wt: 184.28 g/mol
InChI Key: WQNDXSRFKAKLGH-UHFFFAOYSA-N
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Description

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide is a specialized chemical compound offered for research and development purposes. Its molecular structure, featuring a pyrrolidine ring and a propanamide chain, makes it a compound of interest in various scientific investigations. Researchers can utilize this chemical as a key intermediate or building block in synthetic organic chemistry, particularly in the development of novel pharmacologically active molecules. Its structural motifs are common in compounds studied for their interaction with biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

InChI

InChI=1S/C10H20N2O/c1-8(2)9(13)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H,11,13)

InChI Key

WQNDXSRFKAKLGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1(CCCN1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide typically involves two main steps:

  • Preparation of the substituted pyrrolidine intermediate, particularly optically active 2-methylpyrrolidine derivatives.
  • Coupling of this intermediate with a suitable propanamide precursor or its activated derivative to form the amide bond.

Preparation of Optically Active 2-Methylpyrrolidine Intermediates

A key step is the synthesis of optically active 2-methylpyrrolidine, which can be achieved by asymmetric synthesis methods. One documented approach involves the use of 5-hydroxy-2-pentanone as a starting material, which undergoes cyclization and subsequent functional group transformations under controlled pH and temperature conditions to yield optically active 2-methylproline derivatives. These can then be converted into the corresponding 2-methylpyrrolidine intermediates through reduction or other suitable transformations.

  • Reaction conditions:
    • Salification and separation by heating dissolution followed by cooling to precipitate the product.
    • pH adjustment to 6.8–7.8 to facilitate phase separation and purification.
    • Use of mixed solvents (water and organic solvents) to optimize yield and purity.
  • Yield and purity: High enantiomeric purity is achievable through careful control of reaction parameters.

Amide Bond Formation

The coupling of the 2-methylpyrrolidine derivative with the propanamide moiety is generally performed via amide bond formation using activated carboxylic acid derivatives or direct amidation methods.

One practical synthetic route involves:

  • Reacting the amine group of the 2-methylpyrrolidine intermediate with an activated propanoic acid derivative (e.g., acid chloride, ester, or anhydride).
  • The reaction is performed under mild conditions, often in the presence of coupling reagents or catalysts to improve yield and selectivity.

A related synthesis example from structurally similar compounds involves the use of N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide as an intermediate, which undergoes nucleophilic ring-opening and subsequent amidation steps to yield the target compound or analogs with high stereochemical fidelity.

  • Typical reaction conditions:
    • Solvent: Absolute ethanol or dichloromethane
    • Temperature: Room temperature to reflux (25–80 °C)
    • Reaction time: Several hours (e.g., 2–20 h)
    • Workup: Extraction, washing, drying, and recrystallization to purify the product
  • Analytical data:
    • ^1H NMR confirms the chemical shifts corresponding to the amide and pyrrolidine protons.
    • Karl Fischer titration used to determine water content in the final product.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Synthesis of optically active 2-methylpyrrolidine 5-Hydroxy-2-pentanone, pH 6.8–7.8, heating and cooling cycle Salification and phase separation for purity
2 Amide bond formation 2-Methylpyrrolidine intermediate + propanoic acid derivative, coupling reagent, ethanol, reflux Nucleophilic substitution and amidation; purification by recrystallization

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ^1H NMR spectra typically show:
    • Amide NH proton as a downfield doublet (~10.5 ppm)
    • Aromatic or ring protons in the 2.5–4.5 ppm range depending on substitution
    • Methyl groups as singlets or doublets near 1.5–3.0 ppm

Purity and Water Content

  • Karl Fischer titration is used to assess water content, with typical values around 2% in the isolated compound after drying under vacuum.

Mass Spectrometry and Molecular Formula Confirmation

  • Molecular weight confirmation via mass spectrometry aligns with the calculated molecular weight (~171 g/mol for C10H21N2O) depending on exact substitution.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Purity Notes Reference
Optically active 2-methylpyrrolidine synthesis 5-Hydroxy-2-pentanone, pH 6.8–7.8, heating/cooling >85 High enantiomeric purity
Amide bond formation 2-Methylpyrrolidine + propanoic acid derivative, ethanol, reflux 75–90 Purified by recrystallization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: N-alkylated amides.

Scientific Research Applications

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural and functional features of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide with related propanamide derivatives:

Compound Name Substituents Molecular Weight Biological Activity Melting Point (°C) Reference
This compound Pyrrolidine methyl group Not provided Not specified Not provided N/A
Flutamide 4-nitro-3-(trifluoromethyl)phenyl 276.21 Antiandrogen Not provided
2,2-Dimethyl-N-(2-pyridinyl)propanamide 2-pyridinyl, dimethyl 178.23 Not specified 71–75
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 4-chlorophenyl, piperidinyl phenethyl 369.91 Opioid analog (presumed) Not provided
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide 3-(trifluoromethyl)phenyl 231.21 Not specified Not provided
Key Observations:

Substituent Effects on Activity :

  • Flutamide’s 4-nitro-3-(trifluoromethyl)phenyl group is critical for its antiandrogen activity by binding to androgen receptors .
  • In contrast, N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (a fentanyl analog) features a piperidine-phenethyl moiety linked to opioid receptor affinity . The target compound’s pyrrolidine-methyl group may confer distinct receptor interactions.

Physical Properties: Pyridine-containing analogs (e.g., 2,2-Dimethyl-N-(2-pyridinyl)propanamide) exhibit melting points between 71–75°C, likely due to weaker intermolecular forces compared to aromatic derivatives .

Regulatory Considerations :

  • Fentanyl analogs (e.g., para-chloroisobutyryl fentanyl) are regulated under international drug control conventions due to their opioid activity . Structural similarities to such compounds may necessitate regulatory scrutiny for the target molecule.

Pharmacokinetic and Biopharmaceutical Profiles

  • Metabolic Stability : The pyrrolidine ring in the target compound may resist enzymatic degradation compared to aliphatic chains (e.g., N-(butan-2-yl)-2-methylpropanamide) , though this requires experimental validation.

Biological Activity

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide, also known as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a propanamide backbone attached to a pyrrolidine ring. The presence of the methyl groups enhances its steric properties, which may influence its interaction with biological receptors.

Neuropharmacological Effects

Research indicates that compounds with similar structural features to this compound may interact with neurotransmitter systems. Preliminary studies suggest that it could act as an agonist or antagonist at specific receptors, potentially influencing cognitive functions and exhibiting analgesic properties.

Interaction with Biological Targets

The compound has been studied for its interaction profiles with various biological targets. Notably, it may impact pathways associated with neuropharmacology and pain management. The following table summarizes some of the key interactions observed in studies:

Biological Target Type of Interaction Effect
NMDA ReceptorsAntagonistPotential neuroprotective effects
Opioid ReceptorsAgonistAnalgesic properties
Dopamine ReceptorsModulatorInfluence on mood and cognition

The mechanisms through which this compound exerts its effects are still under investigation. However, its structural similarity to known neuroactive compounds suggests that it may modulate receptor activity by:

  • Binding Affinity : The compound likely exhibits varying affinities for different receptors, influencing neurotransmitter release and receptor activation.
  • Steric Hindrance : The methyl groups may create steric hindrance that alters the binding dynamics with target proteins.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Cognitive Function Study : A study investigated the effects of similar compounds on cognitive performance in animal models. Results indicated improvements in memory retention and reduced anxiety-like behaviors.
  • Analgesic Efficacy : In a pain model, compounds structurally related to this compound demonstrated significant analgesic effects comparable to traditional opioid analgesics.
  • Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from excitotoxicity, suggesting potential applications in neurodegenerative diseases.

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